2-Cyclopentylacetaldehyde

Description

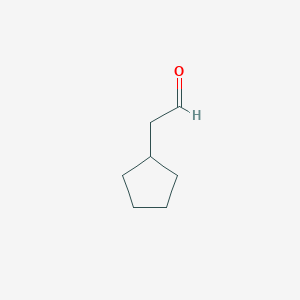

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUXIAUEIGSQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500191 | |

| Record name | Cyclopentylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-81-4 | |

| Record name | Cyclopentylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopentylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclopentylacetaldehyde

Abstract: this compound (CAS No. 5623-81-4) is a versatile aliphatic aldehyde that serves as a crucial building block in modern organic synthesis, particularly in the fields of medicinal chemistry and fragrance development. Its unique structure, combining a reactive aldehyde functional group with a non-polar cyclopentyl ring, imparts specific physicochemical and reactive properties that are of significant interest to researchers. This guide provides a comprehensive overview of this compound, detailing its core chemical properties, spectroscopic signature, characteristic reactivity, and established applications. Methodologies for its characterization and key synthetic transformations are presented with an emphasis on the underlying chemical principles, offering field-proven insights for laboratory practice.

This compound is a colorless liquid characterized by a fruity odor.[1] Its identity is unequivocally established by its CAS number, 5623-81-4.[2][3][4][5] The molecule consists of a cyclopentane ring attached to the α-carbon of an acetaldehyde moiety.

Caption: Proton environments for NMR analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

-

Hₐ (Aldehydic H): A signal far downfield, typically at δ 9.5-9.8 ppm . This significant deshielding is due to the magnetic anisotropy of the carbonyl group. The signal should appear as a triplet, split by the two adjacent α-protons (Hₑ). [6]* Hₑ (α-CH₂): A signal at δ 2.2-2.4 ppm . These protons are deshielded by the adjacent carbonyl. The signal would be a doublet of doublets (or more complex multiplet) due to coupling with the aldehydic proton (Hₐ) and the methine proton (Hₒ). [6]* Hₒ (β-CH): A multiplet around δ 2.0-2.3 ppm .

-

Hₖ, Hₘ (Cyclopentyl CH₂): A series of overlapping multiplets between δ 1.1-1.9 ppm , corresponding to the remaining 8 protons on the cyclopentyl ring.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A highly deshielded signal in the δ 200-205 ppm range, which is characteristic of aldehydes. * Alpha-Carbon (α-CH₂): A signal around δ 50-55 ppm .

-

Cyclopentyl Carbons: Signals in the aliphatic region of δ 25-45 ppm .

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the aldehyde functional group.

-

C=O Stretch: A very strong and sharp absorption band around 1725-1730 cm⁻¹ . The position indicates a saturated aliphatic aldehyde.

-

Aldehydic C-H Stretch: Two characteristic, weaker absorptions are expected around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of both peaks is a classic diagnostic for an aldehyde. [7]* Aliphatic C-H Stretch: Multiple bands below 3000 cm⁻¹ for the C-H bonds of the cyclopentyl and methylene groups.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 112 , corresponding to the molecular weight. [6]* Key Fragmentations:

-

α-Cleavage: Loss of the formyl radical (•CHO, 29 Da) or the cyclopentylmethyl radical (•C₅H₉CH₂, 83 Da) leading to fragments at m/z = 83 or m/z = 29 .

-

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen from the cyclopentyl ring to the carbonyl oxygen, followed by cleavage, which could produce a neutral alkene fragment and a charged enol fragment at m/z = 58 . [7][6]

-

Protocol 2.1: General Procedure for Spectroscopic Analysis

Causality: This protocol ensures a pure, solvent-free sample for analysis, which is critical for accurate spectral interpretation. Deuterated chloroform (CDCl₃) is a standard NMR solvent for non-polar to moderately polar compounds, and its residual proton peak (δ ~7.26 ppm) serves as an internal reference.

-

Sample Preparation: Ensure the this compound sample is pure (e.g., via distillation or chromatography). For NMR, dissolve ~10-20 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Obtain a standard proton spectrum with 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of quaternary carbons (none in this molecule, but good practice), ensure a sufficient relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024) for good signal-to-noise.

-

IR Acquisition: Place one drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000 to 600 cm⁻¹. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Data Processing: Process all spectra using appropriate software. For NMR, integrate the signals and determine coupling constants. For IR, label the key absorption peaks.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. This dual reactivity makes it a valuable synthetic intermediate.

Nucleophilic Addition to the Carbonyl Group

The primary reaction pathway for aldehydes is nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Aldehydes are generally more reactive than ketones due to less steric hindrance and fewer electron-donating alkyl groups. [8]

Caption: General mechanism of nucleophilic addition.

-

Reduction: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the primary alcohol, 2-cyclopentylethanol. NaBH₄ is a milder, more selective reagent suitable for reducing aldehydes in the presence of less reactive functional groups like esters.

-

Grignard/Organolithium Reactions: Reaction with organometallic reagents (e.g., MeMgBr, PhLi) forms secondary alcohols after an acidic workup. This is a powerful C-C bond-forming reaction. [9]* Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR') converts the carbonyl group into an alkene (C=CHR'), providing a versatile method for alkene synthesis.

-

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt produces a cyanohydrin, which is a precursor to α-hydroxy acids and α-amino acids. [8]

Protocol 3.1: Representative Reduction of this compound

Causality: This protocol uses sodium borohydride in methanol, a standard and safe procedure. The reaction is monitored by TLC to ensure completion, a critical self-validation step. The acidic workup neutralizes the borate esters and excess reagent, while the extraction isolates the organic product from inorganic salts.

-

Reaction Setup: To a solution of this compound (1.12 g, 10 mmol) in 20 mL of methanol in a round-bottom flask cooled to 0 °C in an ice bath, add sodium borohydride (0.19 g, 5 mmol) portion-wise over 10 minutes. Rationale: The slow addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2-3) and gas evolution ceases.

-

Extraction: Remove most of the methanol under reduced pressure. Add 30 mL of diethyl ether and 30 mL of water to the residue. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.

-

Purification and Characterization: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclopentylethanol. The product can be purified by flash chromatography if necessary. Confirm the structure using the spectroscopic methods outlined in Section 2.

Reactions at the α-Carbon

The protons on the carbon adjacent to the carbonyl group (α-protons) are weakly acidic (pKa ≈ 17-20) and can be removed by a suitable base (e.g., LDA, NaOH) to form a nucleophilic enolate.

-

Aldol Condensation: The enolate can attack another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde (an aldol adduct). This is a cornerstone C-C bond-forming reaction in organic synthesis.

-

Halogenation: In the presence of acid or base, the α-position can be halogenated.

Oxidation

Aldehydes are easily oxidized to carboxylic acids.

-

Common Oxidants: Reagents like potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder options like Tollens' reagent (Ag(NH₃)₂⁺) or Benedict's solution can be used. The oxidation of this compound yields 2-cyclopentylacetic acid.

Applications in Research and Development

This compound's synthetic versatility makes it a valuable starting material in several areas of chemical research.

-

Pharmaceutical Synthesis: It is explicitly cited as a reagent in the preparation of advanced pharmaceutical intermediates. [4]This includes its use in synthesizing thiomethanes as potent nonpeptidic HIV-1 protease inhibitors and pyrimidinones that act as HIV-1 replication inhibitors. [4]Its role is typically to introduce the cyclopentylmethyl moiety, which can enhance binding affinity or improve pharmacokinetic properties like lipophilicity.

-

Fragrance Industry: Aliphatic aldehydes are well-known for their potent and often pleasant odors. This compound's fruity scent makes it a component or precursor in the formulation of fragrances. [1]* Agrochemicals and Materials Science: The cyclopentyl group is a common motif in various bioactive molecules and functional materials. This aldehyde serves as a key precursor for introducing this structural unit.

Caption: Synthetic utility of this compound.

Handling, Storage, and Safety

As a flammable and irritant chemical, proper handling of this compound is essential for laboratory safety.

| Hazard Class | GHS Code | Description |

| Flammability | H226 | Flammable liquid and vapor. [2][5] |

| Skin Irritation | H315 | Causes skin irritation. [2][5] |

| Eye Irritation | H319 | Causes serious eye irritation. [2][5] |

| Respiratory Irritation | H335 | May cause respiratory irritation. [2][5] |

-

Handling: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. [2]Recommended storage temperatures are between 0-8 °C. [4]Aldehydes can be susceptible to air oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.

References

- This compound | CAS 5623-81-4. AMERICAN ELEMENTS. [Link]

- cyclopentylacetaldehyde - 5623-81-4, C7H12O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

- This compound | C7H12O | CID 12489866.

- 2-Cyclopropylacetaldehyde | C5H8O | CID 10307849.

- SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

- This compound (C7H12O). PubChemLite. [Link]

- Reactions and Mechanisms. Master Organic Chemistry. [Link]

- Spectroscopy Data for Undergradu

- 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level.

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

- 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

- Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

- Refractive index of cyclopentanone.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cyclopentyl Acetaldehyde | 5623-81-4 [chemicalbook.com]

- 5. This compound | C7H12O | CID 12489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

2-Cyclopentylacetaldehyde CAS number 5623-81-4

An In-Depth Technical Guide to 2-Cyclopentylacetaldehyde (CAS 5623-81-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 5623-81-4), a pivotal chemical intermediate with significant applications in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical and physical properties, synthesis methodologies, key reactions, and analytical protocols. Emphasis is placed on its role as a critical building block in the development of therapeutic agents, particularly nonpeptidic HIV-1 protease and replication inhibitors. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This guide synthesizes technical data with practical insights to support advanced research and development activities.

Introduction and Molecular Identity

This compound, also known as Cyclopentaneacetaldehyde, is an organic compound characterized by a cyclopentyl ring attached to an acetaldehyde functional group.[1][2] Its unique structure, combining an aliphatic ring with a reactive aldehyde, makes it a versatile intermediate in organic synthesis. While aldehydes are common in fragrance and flavor applications, this compound has garnered significant attention in the pharmaceutical industry.[3] Its primary value lies in its utility as a reagent for constructing complex molecular architectures, most notably in the synthesis of novel antiviral compounds.[4][5] This guide will explore the fundamental characteristics and advanced applications of this compound, providing a critical resource for professionals in medicinal chemistry and drug discovery.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its storage requirements, and its analytical characterization. It is a colorless oily liquid under standard conditions.[4] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 5623-81-4 | [1][2] |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 165.3 °C at 760 mmHg | [1][6] |

| Density | 0.907 g/cm³ | [1] |

| Flash Point | 44.9 °C | [1] |

| Appearance | Colorless oily liquid | [4] |

| XLogP3 | 1.9 | [2][7] |

| SMILES | C1CCC(C1)CC=O | [2] |

| InChIKey | CEUXIAUEIGSQSZ-UHFFFAOYSA-N | [2] |

Synthesis Methodologies

The synthesis of this compound typically involves the controlled oxidation of the corresponding primary alcohol, 2-cyclopentylethanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid, a common challenge in aldehyde synthesis.

Causality in Method Selection: Mild oxidizing agents are preferred. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often chosen because they are selective for the conversion of primary alcohols to aldehydes and operate under non-aqueous conditions, which minimizes side reactions. Swern oxidation, using oxalyl chloride and DMSO, is another effective method that avoids heavy metals and proceeds at low temperatures, offering high yields and purity.

A reference to a synthesis protocol is found in the Canadian Journal of Chemistry, highlighting its established preparation within the scientific community.[8]

Caption: Generalized workflow for the synthesis of this compound.

Key Chemical Reactions

The reactivity of this compound is dominated by its aldehyde functional group. This group is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack, and its alpha-protons are acidic, allowing for enolate formation.

-

Oxidation: Can be readily oxidized to 2-cyclopentylacetic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This reaction is often an undesirable side reaction during synthesis but can be useful for creating derivatives.

-

Reduction: The aldehyde is easily reduced to its corresponding primary alcohol, 2-cyclopentylethanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: It undergoes a variety of nucleophilic addition reactions. This includes the formation of cyanohydrins (with HCN), acetals (with alcohols), and imines (with primary amines). The Grignard reaction with organometallic reagents allows for carbon-carbon bond formation, extending the carbon chain.

-

Condensation Reactions: Under basic or acidic conditions, it can undergo self-condensation (aldol condensation) or react with other carbonyl compounds to form α,β-unsaturated aldehydes or ketones.

Caption: Reactivity profile of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a specialized building block in pharmaceutical synthesis. Its structure is incorporated into larger, more complex molecules designed to exhibit specific biological activities.

HIV-1 Inhibitor Synthesis: Authoritative chemical suppliers and databases explicitly state that this compound is used as a key reagent in the preparation of novel, nonpeptidic inhibitors targeting HIV-1.[1][4][5] Specifically, it is used to synthesize:

-

Thiomethanes: These compounds have been identified as potent inhibitors of HIV-1 protease, an enzyme essential for the virus to produce mature, infectious particles.[1][4]

-

Pyrimidinones: These molecules act as HIV-1 replication inhibitors, interfering with the viral life cycle to control its proliferation.[1][4][5]

The cyclopentyl group is a valuable moiety in drug design. It is a lipophilic, non-planar ring that can form favorable van der Waals interactions within the binding pockets of target enzymes, such as HIV protease, potentially enhancing binding affinity and selectivity. The aldehyde provides a reactive handle to build out the rest of the inhibitor scaffold.

Caption: Role of this compound in pharmaceutical synthesis.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its successful use in synthesis, as impurities can lead to unwanted side products and lower yields. Standard analytical techniques for aldehydes are applicable. Due to the high reactivity of aldehydes, derivatization is often employed to create a more stable compound for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]

Protocol: Purity Analysis via DNPH Derivatization and HPLC

This protocol is a self-validating system. The use of an internal standard corrects for variations in injection volume and detector response, while the derivatization step specifically targets the aldehyde, ensuring that the measured peak corresponds directly to the analyte of interest.

-

Standard Preparation:

-

Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile. This is the stock solution.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation & Derivatization:

-

Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask and dilute with acetonitrile.

-

In a separate vial, mix 1 mL of the sample solution with 1 mL of a 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile (acidified with H₃PO₄).

-

Add a known concentration of an internal standard (e.g., another aldehyde-DNPH derivative not present in the sample).

-

Allow the reaction to proceed for 30 minutes at room temperature to form the stable this compound-2,4-dinitrophenylhydrazone derivative.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 360 nm (the λmax for the DNPH derivative).

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the derivatized sample.

-

Calculate the concentration and purity of the sample based on the peak area relative to the calibration curve and the initial sample weight.

-

Caption: Workflow for the quality control analysis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. It is classified as a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[2][10][11]

GHS Hazard Information: [2][6][11]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Take precautionary measures against static discharge.[10][11]

-

Spill Response: In case of a spill, evacuate the area. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][10]

-

Recommended storage temperature is often between 0-8 °C to minimize degradation.[4]

-

Store away from oxidizing agents and sources of ignition.

Conclusion

This compound (CAS 5623-81-4) is more than a simple aldehyde; it is a strategic intermediate that enables the synthesis of complex and biologically active molecules. Its value is particularly pronounced in the field of drug development, where it serves as a foundational component for HIV-1 inhibitors. Understanding its physicochemical properties, synthesis routes, reactivity, and analytical methods is paramount for any scientist working with this compound. By adhering to strict safety and handling protocols, researchers can effectively and safely leverage the synthetic potential of this compound to advance the frontiers of medicinal chemistry.

References

- LookChem.Cas 5623-81-4, Cyclopentyl Acetaldehyde.[Link]

- National Center for Biotechnology Information.PubChem Compound Summary for CID 12489866, this compound.[Link]

- ChemSynthesis.cyclopentylacetaldehyde - 5623-81-4.[Link]

- American Elements.this compound | CAS 5623-81-4.[Link]

- Mol-Instincts.Cyclopentyl Acetaldehyde 5623-81-4 wiki.[Link]

- PubChemLite.this compound (C7H12O).[Link]

- MDPI.Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.[Link]

- University of Cape Town.CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.[Link]

- Horizon Scientific India.Flavours & Fragrances.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H12O | CID 12489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. horizonscientificindia.com [horizonscientificindia.com]

- 4. Cyclopentyl Acetaldehyde | 5623-81-4 [chemicalbook.com]

- 5. Cyclopentyl Acetaldehyde , 98% , 5623-81-4 - CookeChem [cookechem.com]

- 6. americanelements.com [americanelements.com]

- 7. Page loading... [guidechem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Cyclopentyl Acetaldehyde - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopentylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylacetaldehyde, a significant aldehyde in organic synthesis, serves as a versatile building block in the creation of more complex molecular architectures. Its unique structural features, comprising a reactive aldehyde functionality and a cyclopentyl ring, make it a valuable intermediate in the pharmaceutical and fragrance industries. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the accurate characterization of its derivatives. This guide provides an in-depth analysis of the core physical characteristics of this compound, supported by experimental methodologies and safety protocols, to empower researchers in their scientific endeavors.

Molecular and Chemical Identity

This compound is systematically named and identified by several key descriptors that are crucial for its unambiguous identification in chemical databases and regulatory documents.

-

IUPAC Name: this compound[1]

-

CAS Number: 5623-81-4[1]

-

Molecular Formula: C₇H₁₂O[1]

-

Molecular Weight: 112.17 g/mol [1]

-

Canonical SMILES: C1CCC(C1)CC=O[1]

-

InChIKey: CEUXIAUEIGSQSZ-UHFFFAOYSA-N[1]

The structure of this compound, characterized by a cyclopentyl group attached to an acetaldehyde moiety, is fundamental to its physical and chemical behavior.

Caption: Chemical structure of this compound.

Core Physical Properties: A Quantitative Overview

The physical state and bulk properties of this compound are summarized in the table below. These parameters are essential for process design, reaction scale-up, and purification procedures.

| Physical Property | Value | Source(s) |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 156 - 165.3 °C at 760 mmHg | [2][3][4] |

| Density | 0.907 g/cm³ | [3][4] |

| Refractive Index | 1.440 | [3] |

| Melting Point | Not applicable (liquid at room temperature) | [5] |

| Flash Point | 44.9 °C | [3] |

In-Depth Analysis of Physical Properties and Their Determination

A deeper understanding of the physical properties of this compound requires an appreciation of the experimental techniques used for their measurement. The causality behind the observed values lies in the molecule's structure and intermolecular forces.

Boiling Point: A Measure of Volatility

The boiling point of a liquid is a critical indicator of its volatility and is dependent on the strength of its intermolecular forces. For this compound, the presence of a polar carbonyl group leads to dipole-dipole interactions, resulting in a moderate boiling point.

This method is suitable for small sample volumes and provides a reliable boiling point measurement.[6]

-

Preparation: Seal one end of a capillary tube using a flame.

-

Sample Introduction: Place a small amount of this compound into a small test tube or a fusion tube.

-

Assembly: Invert the sealed capillary tube and place it into the sample. Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Caption: Workflow for Boiling Point Determination.

Density: Mass per Unit Volume

Density is an intrinsic property that relates the mass of a substance to the volume it occupies. It is influenced by temperature, with density generally decreasing as temperature increases.

A pycnometer, or specific gravity bottle, is a flask with a precise volume used for accurate density measurements of liquids.

-

Calibration: Clean, dry, and weigh the empty pycnometer (m₁).

-

Fill with Water: Fill the pycnometer with deionized water of a known temperature and weigh it (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound and weigh it (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / ((m₂ - m₁) / ρ_water)

Refractive Index: The Bending of Light

The refractive index is a dimensionless number that describes how fast light travels through a material.[8] It is a valuable tool for identifying and assessing the purity of liquid samples.

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.[9]

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, predicted spectral data provides valuable insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) at a downfield chemical shift (around 9-10 ppm). The protons on the cyclopentyl ring and the adjacent methylene group (CH₂) would appear in the upfield region (typically 1-3 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature a distinct peak for the carbonyl carbon (C=O) in the downfield region (around 200 ppm). The carbons of the cyclopentyl ring and the methylene group will resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹.[10] A characteristic C-H stretching vibration for the aldehyde proton is also expected around 2720 cm⁻¹ and 2820 cm⁻¹.[11]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of the aldehyde proton and alpha-cleavage.

Solubility Profile

Based on the general principles of "like dissolves like," this compound, with its polar aldehyde group and nonpolar cyclopentyl ring, is expected to be soluble in a wide range of common organic solvents such as ethanol, diethyl ether, acetone, and toluene.[12] Its solubility in water is likely to be limited due to the relatively large nonpolar hydrocarbon portion of the molecule.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound. By understanding its molecular identity, quantitative physical data, and the experimental methodologies for their determination, researchers and professionals in drug development can confidently and safely utilize this important chemical intermediate. The provided safety information underscores the importance of proper handling procedures to ensure a safe laboratory environment.

References

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemSynthesis. (2025, May 20). cyclopentylacetaldehyde - 5623-81-4, C7H12O, density, melting point, boiling point, structural formula, synthesis.

- American Elements. (n.d.). This compound | CAS 5623-81-4.

- AIP Publishing. (2017, December 8). Simple method to measure the refractive index of liquid with graduated cylinder and beaker.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- JoVE. (2020, March 26). Video: Boiling Points - Concept.

- UTSC. (n.d.). Refractive Index Theory. Chemistry Online.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

Sources

- 1. This compound | C7H12O | CID 12489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentyl Acetaldehyde | 5623-81-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. americanelements.com [americanelements.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cas 5623-81-4|| where to buy this compound [chemenu.com]

An In-depth Technical Guide on 2-Cyclopentylacetaldehyde

Abstract

2-Cyclopentylacetaldehyde is a significant organic compound featuring a cyclopentane ring attached to an acetaldehyde group. This structure confers specific chemical reactivity and desirable sensory properties, making it a valuable molecule in the flavor and fragrance industries, as well as a versatile intermediate in organic synthesis. This guide offers a comprehensive technical overview of this compound, covering its synthesis, detailed spectroscopic characterization, key chemical reactions, and industrial applications. The content is tailored for researchers, scientists, and drug development professionals, emphasizing experimental rationale and validated methodologies.

Core Chemical and Physical Properties

This compound, with the molecular formula C7H12O, is a colorless liquid at room temperature.[1] Understanding its fundamental physical and chemical properties is crucial for its handling, application, and the design of synthetic routes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| CAS Number | 5623-81-4 | [1][2] |

| Boiling Point | 165.3 °C at 760 mmHg | [2] |

| Density | 0.907 g/cm³ | [2] |

| Appearance | Colorless liquid | [2] |

| IUPAC Name | This compound | [1] |

The molecule consists of a cyclopentane ring, which provides a non-polar, sterically demanding moiety, and a reactive aldehyde functional group. This aldehyde group is the primary center for chemical transformations.

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be accomplished through various chemical transformations. The selection of a specific synthetic route is often dictated by factors such as yield, scalability, and the availability of starting materials.

Oxidation of 2-Cyclopentylethanol

A prevalent and reliable laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 2-cyclopentylethanol. To prevent over-oxidation to the carboxylic acid (cyclopentylacetic acid), mild oxidizing agents are preferred.

Protocol: Swern Oxidation

The Swern oxidation is a highly effective method for converting primary alcohols to aldehydes with minimal side product formation.

Experimental Workflow:

-

Oxalyl Chloride Activation: In a cooled, inert atmosphere, oxalyl chloride is slowly added to a solution of dimethyl sulfoxide (DMSO) in a non-polar solvent like dichloromethane.

-

Alcohol Addition: A solution of 2-cyclopentylethanol in the same solvent is then added dropwise to the activated DMSO complex.

-

Base-Mediated Elimination: A hindered amine base, such as triethylamine, is added to the reaction mixture to induce an elimination reaction, which forms the aldehyde.

-

Aqueous Workup: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure.

Causality and Experimental Choices: The use of a hindered base like triethylamine is crucial to deprotonate the intermediate without competing as a nucleophile. The low reaction temperature is maintained to prevent the decomposition of the reactive intermediates.

Caption: Swern Oxidation Workflow for this compound Synthesis.

Spectroscopic Characterization: A Framework for Structural Verification

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands.[4]

Table 2: Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1730 | Strong |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 | Medium, often appear as a doublet |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

The strong carbonyl absorption around 1730 cm⁻¹ is a definitive indicator of a saturated aldehyde.[4] The presence of the two C-H stretching bands is also highly characteristic of the aldehyde functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5]

¹H NMR Spectroscopy:

The proton NMR spectrum will show distinct signals for the different types of protons in this compound.

-

Aldehydic Proton (CHO): A highly deshielded signal will appear in the range of δ 9-10 ppm.[6] This signal will be split into a triplet by the adjacent methylene protons.

-

α-Protons (CH₂CHO): These protons will appear in the region of δ 2.0-2.5 ppm.[6]

-

Cyclopentyl Protons: The protons on the cyclopentane ring will give rise to a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the different carbon environments.

-

Carbonyl Carbon (C=O): A characteristic downfield signal will be observed above δ 200 ppm.

-

α-Carbon (CH₂CHO): This carbon will resonate in the region of δ 40-50 ppm.

-

Cyclopentyl Carbons: The carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (112.17).[1]

-

Key Fragmentation Pathways: Common fragmentation patterns for aldehydes include α-cleavage and McLafferty rearrangement.[8] Expect to see significant fragments corresponding to the loss of the CHO group (m/z = 29) and the loss of ethylene via a McLafferty rearrangement.

Key Chemical Reactions

The aldehyde functional group in this compound is the primary site of its chemical reactivity, undergoing a variety of important transformations.[9]

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.

Grignard Reaction:

The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) will produce a secondary alcohol after an acidic workup.

Protocol:

-

A solution of this compound in an anhydrous ether solvent is cooled in an ice bath.

-

The Grignard reagent is added dropwise to the aldehyde solution.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted, dried, and purified.

Caption: Grignard Reaction with this compound.

Oxidation and Reduction

-

Oxidation: this compound can be readily oxidized to cyclopentylacetic acid using common oxidizing agents such as potassium permanganate or chromic acid.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-cyclopentylethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial and Research Applications

This compound is a valuable compound with applications in several industries.

-

Flavor and Fragrance: It is used as a component in the formulation of fragrances and as a flavoring agent due to its characteristic odor and taste profile.

-

Organic Synthesis: It serves as a versatile starting material and intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[3] For instance, it has been used in the preparation of nonpeptidic HIV-1 protease inhibitors.[3]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10][11] It should be stored in a well-ventilated place, away from heat and ignition sources.[11]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- American Elements. (n.d.). This compound.

- PubChem. (n.d.). 2-Cyclopropylacetaldehyde. National Center for Biotechnology Information.

- ChemSynthesis. (n.d.). cyclopentylacetaldehyde.

- PubChemLite. (n.d.). This compound (C7H12O).

- LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- University of Leicester. (n.d.). NMR Spectroscopy.

- University of California, Los Angeles. (n.d.). Infrared Spectroscopy.

- LibreTexts. (2023, January 14). 19.15: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- Leah4sci. (2025, March 6). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. YouTube.

- LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- National Institute of Standards and Technology. (n.d.). Propanal, 2,2-dimethyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. PubMed Central.

- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions.

- National Center for Biotechnology Information. (n.d.). Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH. PubMed Central.

- SpectraBase. (n.d.). Cyclopentanone, 2,5-dimethyl-.

Sources

- 1. This compound | C7H12O | CID 12489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Cyclopentyl Acetaldehyde | 5623-81-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-Cyclopentylacetaldehyde molecular weight

An In-Depth Technical Guide to 2-Cyclopentylacetaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 5623-81-4), a key aliphatic aldehyde of interest to researchers in organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, with a core focus on its molecular weight of 112.17 g/mol .[1][2][3][4] It further explores common synthetic pathways, detailed protocols for spectroscopic characterization (IR, NMR, MS) essential for identity verification, and discusses its reactivity and applications, particularly its role as a building block in the development of therapeutic agents.[4] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and application of this versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

This compound, also known as cyclopentaneacetaldehyde, is an organic compound featuring a cyclopentyl ring bonded to the alpha-carbon of an acetaldehyde moiety.[1] This structure combines an aliphatic cyclic group with a reactive aldehyde functional group, making it a valuable synthon in various chemical transformations.

Chemical Structure

The structural representation is fundamental to understanding its reactivity and spectroscopic signature.

Caption: 2D Structure of this compound.

Key Identifiers and Properties

A summary of essential quantitative data is crucial for experimental design, including reaction stoichiometry, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 112.17 g/mol | PubChem, American Elements, ChemSynthesis[1][2][3] |

| Molecular Formula | C₇H₁₂O | PubChem, American Elements, ChemSynthesis[1][2][3] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5623-81-4 | American Elements, ChemSynthesis[2][3] |

| Monoisotopic Mass | 112.088815 Da | PubChem[1] |

| Boiling Point | 156 °C | ChemicalBook[4] |

| Density (Predicted) | 0.907 ± 0.06 g/cm³ | ChemicalBook[4] |

| XLogP3-AA (LogP) | 1.9 | PubChem[1] |

| SMILES | C1CCC(C1)CC=O | PubChem[1] |

| InChIKey | CEUXIAUEIGSQSZ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The preparation of this compound is not commonly detailed in introductory texts but can be achieved through established organic chemistry transformations. A logical and referenced approach involves the controlled oxidation of the corresponding primary alcohol, 2-cyclopentylethanol.

Conceptual Synthetic Workflow

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred in laboratory settings for this transformation due to their mild nature and high selectivity for aldehyde formation.

Caption: General workflow for the synthesis of this compound.

A specific synthesis has been reported in the Canadian Journal of Chemistry, providing an authoritative protocol for its preparation.[3] Researchers should consult this primary literature for detailed experimental conditions and characterization data.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of this compound is paramount. A multi-pronged spectroscopic approach provides a self-validating system where data from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) collectively corroborate the molecular structure.

Infrared (IR) Spectroscopy Protocol

-

Objective: To confirm the presence of the key functional groups: the aldehyde C=O and C-H bonds.

-

Methodology:

-

Prepare a neat sample by placing a single drop of this compound between two NaCl or KBr salt plates.

-

Alternatively, dissolve a small amount in an appropriate solvent (e.g., CCl₄) and analyze in an IR-transparent cell.

-

Acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Expected Signature Peaks & Interpretation:

-

~1730 cm⁻¹ (Strong, Sharp): This absorption is highly characteristic of the C=O (carbonyl) stretch in a saturated aliphatic aldehyde.[5][6] Its intensity and position are primary indicators of the aldehyde group.

-

~2720 cm⁻¹ and ~2820 cm⁻¹ (Medium, Sharp): These two distinct peaks arise from the C-H stretch of the aldehydic proton (the H attached to the C=O).[5][6] Their presence is a definitive marker that distinguishes an aldehyde from a ketone.

-

~2850-2960 cm⁻¹ (Strong, Multiple Bands): These correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl ring and the adjacent methylene (-CH₂-) group.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Objective: To elucidate the complete carbon-hydrogen framework and confirm connectivity.

-

Methodology:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, potentially including a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ carbons.

-

-

Expected Chemical Shifts (δ) & Interpretation:

-

¹H NMR:

-

~9.7 ppm (Triplet, 1H): This highly deshielded signal is the unambiguous signature of the aldehydic proton (-CHO).[6] It will likely appear as a triplet due to coupling with the two adjacent protons of the -CH₂- group.

-

~2.2-2.4 ppm (Doublet of Triplets, 2H): Corresponds to the protons of the methylene group (-CH₂-) adjacent to the carbonyl.

-

~1.0-2.0 ppm (Multiplets, 9H): A complex series of overlapping signals representing the nine protons on the cyclopentyl ring.

-

-

¹³C NMR:

-

~200-205 ppm: The characteristic chemical shift for an aldehyde carbonyl carbon.[6]

-

~50-55 ppm: The signal for the α-carbon (-CH₂-CHO).

-

~25-40 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.

-

-

Mass Spectrometry (MS) Protocol

-

Objective: To determine the molecular weight and analyze fragmentation patterns that support the proposed structure.

-

Methodology:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) source.

-

Acquire the mass spectrum.

-

-

Expected Fragmentation & Interpretation:

-

m/z = 112: The molecular ion peak [M]⁺, corresponding to the molecular weight of C₇H₁₂O.[8] Its presence confirms the elemental composition.

-

m/z = 83: A prominent peak resulting from the loss of the -CHO group (a radical of mass 29) via α-cleavage, leaving a stable cyclopentylmethyl cation.

-

m/z = 69: Loss of the acetaldehyde side chain (-CH₂CHO, mass 43), resulting in the cyclopentyl cation [C₅H₉]⁺.

-

m/z = 43: A peak corresponding to the [CH₂CHO]⁺ fragment.

-

Reactivity and Applications in Drug Development

The utility of this compound in advanced chemical synthesis stems from the high reactivity of its aldehyde functional group and the physicochemical properties imparted by the cyclopentyl moiety.

Core Reactivity

The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack, making it a versatile electrophile for C-C bond formation.[9] Key reactions include:

-

Nucleophilic Addition: Reacts with Grignard reagents, organolithiums, and cyanides.

-

Reductive Amination: Forms amines upon reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

-

Wittig Reaction: Converts the aldehyde to an alkene.

-

Oxidation: Can be easily oxidized to 2-cyclopentylacetic acid using agents like KMnO₄ or Jones reagent.

-

Reduction: Can be reduced to 2-cyclopentylethanol using reducing agents like NaBH₄ or LiAlH₄.

Role in Medicinal Chemistry

While not a drug itself, this compound serves as a valuable starting material or intermediate. The cyclopentyl group can enhance lipophilicity, potentially improving a drug candidate's ability to cross cell membranes.

-

Case Example - HIV Protease Inhibitors: Cyclopentaneacetaldehyde has been cited as a reagent used in the preparation of thiomethanes, which have been investigated as potent nonpeptidic HIV-1 protease inhibitors.[4] It is also used in the synthesis of pyrimidinones, which act as HIV-1 replication inhibitors.[4] In these syntheses, the aldehyde group provides a reactive handle to build more complex molecular architectures.

Safety and Handling

As a reactive chemical, proper handling is essential to ensure laboratory safety. The following information is aggregated from supplier Safety Data Sheets (SDS).[10][11][12]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Keep away from heat, sparks, and open flames.[10] Ground/bond container and receiving equipment to prevent static discharge.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[10][12] Recommended storage temperature is often 0-8 °C.[4]

-

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12489866, this compound. PubChem. [Link]

- American Elements (n.d.). This compound. American Elements. [Link]

- ChemSynthesis (2024). cyclopentylacetaldehyde. ChemSynthesis. [Link]

- PubChem (n.d.). 2-Cyclopropylacetaldehyde. PubChem. [Link]

- OpenStax (2024). 19.15: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- University of Bath (n.d.). NMR Spectroscopy.

- PubChemLite (n.d.). This compound (C7H12O). PubChemLite. [Link]

- University of Colorado Boulder (n.d.). Infrared Spectroscopy. University of Colorado Boulder. [Link]

- Scribd (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes. Scribd. [Link]

- Tlili, A., & Ali, W. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

- ChemistryViews (2018). Simple Synthesis of 2-Cyclopentenones. ChemistryViews. [Link]

- European Pharmaceutical Review (2005). Applications in drug development. European Pharmaceutical Review. [Link]

- Wikipedia (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

- Leah4sci (2025). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard. YouTube. [Link]

- LibreTexts (2023). 19.15: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- LibreTexts (2024). 19.15: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- NIST (n.d.). Propanal, 2,2-dimethyl-. NIST WebBook. [Link]

- ResearchGate (2025). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications.

- National Institutes of Health (n.d.). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry. NIH. [Link]

- MDPI (n.d.).

- Doc Brown's Chemistry (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane. Doc Brown's Chemistry. [Link]

- Organic Chemistry Portal (n.d.). Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

- National Institutes of Health (n.d.). Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins. NIH. [Link]

Sources

- 1. This compound | C7H12O | CID 12489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cyclopentyl Acetaldehyde | 5623-81-4 [chemicalbook.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Nomenclature and Physicochemical Properties

An In-depth Technical Guide to 2-Cyclopentylacetaldehyde: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a versatile aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its fundamental properties, detail robust synthetic protocols, outline methods for its analytical characterization, discuss its chemical reactivity, and contextualize its importance as a building block in the development of pharmaceutically active compounds.

This compound, also known as cyclopentylacetaldehyde, is a saturated aldehyde featuring a five-membered carbocyclic ring.[1] Its structure combines the reactivity of an aldehyde functional group with the conformational characteristics of a cyclopentane moiety, making it a valuable synthon.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclopentylacetaldehyde, Cyclopentaneacetaldehyde | [1] |

| CAS Number | 5623-81-4 | [1] |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~156-165 °C | [4] |

| Density | ~0.907 g/cm³ | [4] |

Synthesis of this compound

The most direct and reliable route to this compound is the selective oxidation of the corresponding primary alcohol, 2-cyclopentylethanol. Stronger oxidizing agents risk over-oxidation to the carboxylic acid. Therefore, mild, controlled oxidation methods are required. The Swern oxidation is an exemplary choice, as it avoids toxic heavy metals like chromium and operates under very mild conditions, ensuring high yields of the desired aldehyde.[5][6]

Causality in Method Selection: Why Swern Oxidation?

The Swern oxidation is predicated on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride species in situ.[5][7] This activated intermediate readily reacts with the primary alcohol (2-cyclopentylethanol) to form an alkoxysulfonium salt. The subsequent addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8] This mechanism inherently prevents over-oxidation, as the aldehyde product is not susceptible to further reaction under these conditions. The low reaction temperatures (typically -78 °C) are critical for maintaining the stability of the reactive intermediates.

Experimental Workflow: Synthesis via Swern Oxidation

Caption: Workflow for the Swern oxidation of 2-cyclopentylethanol.

Detailed Protocol: Swern Oxidation

-

Setup: Under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq.) to anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 eq.) in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes.

-

Oxidation: Add a solution of 2-cyclopentylethanol (1.0 eq.) in anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.

-

Elimination: Add triethylamine (Et₃N, 5.0 eq.) to the reaction mixture. Stir for 5 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 20 minutes.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Note: An alternative method is the Dess-Martin Periodinane (DMP) oxidation, which offers the advantage of operating at room temperature but requires caution as DMP can be shock-sensitive.[9][10]

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is achieved through standard spectroscopic techniques. The following table summarizes the predicted data based on the compound's structure and established spectroscopic principles.[11][12]

| Technique | Feature | Predicted Value / Observation | Rationale |

| ¹H NMR | Aldehyde H (-CHO) | δ ≈ 9.7 ppm (triplet) | The aldehyde proton is highly deshielded and appears in a characteristic downfield region.[13] It will be split into a triplet by the adjacent CH₂ group. |

| Methylene H (-CH₂CHO) | δ ≈ 2.4 ppm (doublet of doublets) | Alpha to the carbonyl group, these protons are deshielded. They are coupled to both the aldehyde proton and the methine proton on the cyclopentyl ring. | |

| Methine H (-CH-) | δ ≈ 2.2 ppm (multiplet) | The proton on the carbon linking the ring to the side chain. | |

| Cyclopentyl H (-CH₂-) | δ ≈ 1.1-1.8 ppm (multiplets) | Protons of the saturated carbocyclic ring appear in the typical aliphatic region. | |

| ¹³C NMR | Carbonyl C (C=O) | δ ≈ 203 ppm | The aldehyde carbonyl carbon exhibits a characteristic chemical shift in the far downfield region of the spectrum.[14] |

| Methylene C (-CH₂CHO) | δ ≈ 52 ppm | Carbon alpha to the carbonyl. | |

| Methine C (-CH-) | δ ≈ 40 ppm | Carbon linking the ring and side chain. | |

| Cyclopentyl C (-CH₂-) | δ ≈ 25-32 ppm | The four methylene carbons of the cyclopentane ring. | |

| IR Spec. | C=O Stretch | ~1725-1740 cm⁻¹ (strong) | A strong, sharp absorption characteristic of a saturated aliphatic aldehyde.[15][16] |

| Aldehyde C-H Stretch | ~2720 & ~2820 cm⁻¹ (medium) | Two characteristic bands for the C-H bond of the aldehyde group, often appearing as "Fermi doublets".[17] | |

| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ (strong) | C-H stretching vibrations from the cyclopentyl ring and methylene group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 112.09 | Corresponding to the molecular weight of C₇H₁₂O.[2] |

| Key Fragments | m/z = 83, 69, 41 | Expected fragmentation patterns include loss of the formyl radical (-CHO) leading to the cyclopentylmethyl cation (m/z = 83), and subsequent fragmentation of the cyclopentane ring. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group, which can undergo a wide range of transformations crucial for building molecular complexity.

Caption: Key synthetic transformations of this compound.

-

Wittig Reaction: This reaction provides a powerful method for C=C bond formation. Reacting this compound with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into an alkene with predictable stereochemistry depending on the nature of the ylide.[18][19] This is a cornerstone transformation for elongating carbon chains.

-

Reductive Amination: As a key reaction in medicinal chemistry, reductive amination converts the aldehyde into a secondary or tertiary amine in a one-pot procedure.[20] The aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[21] This reaction is highly efficient for introducing nitrogen-containing functional groups.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-cyclopentylacetic acid, using strong oxidizing agents like potassium permanganate. Conversely, it can be reduced back to the primary alcohol, 2-cyclopentylethanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Application in Drug Discovery and Development

While a simple molecule, this compound represents a class of building blocks that are highly valuable in drug design. Its utility stems from the properties conferred by the cyclopentane ring, which is considered an underappreciated yet privileged scaffold in medicinal chemistry.[22]

The Role of the Cyclopentane Scaffold

The cyclopentane motif is prevalent in numerous natural products and synthetic drugs.[23] Its importance can be attributed to several factors:

-

Conformational Constraint: Unlike a flexible alkyl chain, the cyclopentane ring restricts the possible conformations of the side chain, presenting it to a biological target in a more defined spatial orientation. This can lead to improved binding affinity and selectivity.

-

Lipophilicity Modulation: The carbocyclic ring increases the lipophilicity of a molecule compared to a linear chain of the same atom count. This property is crucial for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cell membranes.

-

Metabolic Stability: The C-H bonds on a saturated ring like cyclopentane can be more resistant to metabolic oxidation compared to certain linear alkyl groups, potentially improving the drug's half-life.

-

Vectorial Orientation: The ring serves as a rigid anchor from which functional groups can be projected in specific vectors to engage with pockets in a protein's active site.

This compound has been cited as a reagent in the preparation of potent nonpeptidic HIV-1 protease inhibitors.[24][25] The cyclopentyl group in such inhibitors often occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the overall binding energy. The aldehyde functionality provides the reactive handle needed to construct the larger, more complex molecular architecture of the final drug substance.

Caption: Conceptual role of this compound in drug discovery.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing vapors. Use only non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

- Organic Chemistry Portal. (n.d.). Swern Oxidation.

- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.

- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.

- Wikipedia. (n.d.). Swern oxidation.

- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.

- BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.

- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H).

- Wikipedia. (n.d.). Dess–Martin oxidation.

- ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.

- ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.

- PubMed. (2006). Cyclopentenone: a special moiety for anticancer drug design.

- ResearchGate. (2025). Cyclopentenone: A special moiety for anticancer drug design.

- ChemSynthesis. (2025). cyclopentylacetaldehyde.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- University of Colorado Boulder. (n.d.). IR handout.pdf.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Wikipedia. (n.d.). Wittig reaction.

- YouTube. (2019). the Wittig reaction.

- Wikipedia. (n.d.). Reductive amination.

- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.

- ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12.

- SpringerLink. (n.d.). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions.

- Michigan State University. (n.d.). IR Absorption Table.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12489866, this compound.

- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.

- PubMed. (2001). Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir).

- NMRDB. (n.d.). Simulate and predict NMR spectra.

- Co-Lab. (2000). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir).

- Chemistry LibreTexts. (2023). Reductive Amination.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ACD/Labs. (n.d.). NMR Prediction.

- PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit.

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Google Patents. (2021). CN110903249A - Lopinavir prepared by one-pot method.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. (n.d.). a guide to 13c nmr chemical shift values.

- PubChemLite. (n.d.). This compound (C7H12O).

- University of Calgary. (n.d.). IR Chart.

- nmrshiftdb2. (n.d.). open nmr database on the web.

- Google Patents. (n.d.). CN111393329A - Preparation method of ritonavir and lopinavir intermediate.

- Google Patents. (n.d.). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.

Sources

- 1. This compound | C7H12O | CID 12489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]

- 3. chemshuttle.com [chemshuttle.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Simulate and predict NMR spectra [nmrdb.org]

- 12. acdlabs.com [acdlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. Reductive amination - Wikipedia [en.wikipedia.org]

- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]